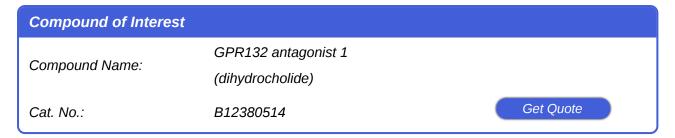


Endogenous Ligands for GPR132: An In-depth Technical Guide

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Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

G protein-coupled receptor 132 (GPR132), also known as G2A, is a pleiotropic receptor implicated in a diverse array of physiological and pathological processes, including immune response, inflammation, and cancer. Initially classified as an orphan receptor, a growing body of evidence has identified several classes of endogenous molecules that modulate its activity. This technical guide provides a comprehensive overview of the current understanding of endogenous ligands for GPR132. It consolidates quantitative data on ligand potency, details key experimental methodologies for their characterization, and visualizes the associated signaling cascades. The information presented herein is intended to serve as a critical resource for researchers actively engaged in the study of GPR132 and the development of novel therapeutics targeting this receptor.

Introduction to GPR132

GPR132 is a class A G protein-coupled receptor that has garnered significant interest due to its multifaceted roles in cellular function. It is expressed in various tissues, with particularly high levels in hematopoietic cells such as macrophages and lymphocytes.[1][2] The function of GPR132 is context-dependent and appears to be intricately linked to the specific ligand and cellular environment.[3] Its activation has been associated with cell cycle regulation, apoptosis, and modulation of immune cell trafficking.[1][4] The identification of its endogenous ligands has



been a critical step in elucidating its biological functions and its potential as a therapeutic target.

Identified Endogenous Ligands for GPR132

Several distinct classes of molecules have been proposed as endogenous ligands for GPR132, ranging from metabolites to lipids and protons.

Lactate

In the tumor microenvironment, cancer cells produce high levels of lactate, leading to an acidic milieu.[3][5] Lactate has been identified as an endogenous activator of GPR132 on macrophages.[3][6] This interaction is crucial in the interplay between cancer cells and immune cells, promoting an M2-like macrophage phenotype that supports tumor progression and metastasis.[1][3][5] The activation of GPR132 by lactate, rather than solely by low pH, suggests a specific ligand-receptor interaction.[3]

Protons (Extracellular pH)

GPR132 belongs to a subfamily of proton-sensing GPCRs, which also includes GPR4, GPR68 (OGR1), and GPR65 (TDAG8).[7][8][9][10] These receptors are activated by changes in extracellular pH.[1][8] GPR132 can be activated by acidic conditions, and this proton-sensing activity is thought to be a mechanism for detecting tissue damage, inflammation, or the acidic tumor microenvironment.[1][10][11] However, the sensitivity of GPR132 to pH changes is debated and may be less pronounced compared to other members of this receptor family.[8] [12]

Oxidized Fatty Acids

A significant class of endogenous GPR132 ligands are oxidized metabolites of polyunsaturated fatty acids.[6][13] 9-hydroxyoctadecadienoic acid (9-HODE), a metabolite of linoleic acid, is a well-characterized agonist.[6][13][14] Other oxidized fatty acids, such as 11-hydroxyeicosatetraenoic acid (11-HETE) from arachidonic acid, have also been shown to activate GPR132.[15] These lipids are often generated under conditions of oxidative stress and inflammation, suggesting a role for GPR132 in these processes.

N-Acyl Amides



More recently, N-acyl amides, particularly N-acylglycines, have been identified as a novel class of GPR132 activators with potencies comparable to 9-HODE.[6] N-palmitoylglycine and N-linoleoylglycine are notable examples.[6] These findings expand the repertoire of lipid signaling molecules that converge on GPR132.

Disputed and Re-evaluated Ligands

- Lysophosphatidylcholine (LPC): Initially, LPC was reported to be a ligand for GPR132.[8]
 However, this finding was later retracted, and subsequent studies have suggested that LPC does not act as an agonist and may even function as an antagonist of the proton-dependent activation of GPR132.[2][6][16][17]
- Lysophosphatidylserine (LPS): While direct binding has not been definitively shown, GPR132
 is implicated in the cellular responses to LPS, such as the engulfment of apoptotic cells by
 macrophages.[2][8]

Quantitative Data on Ligand Potency

The potency of various endogenous and synthetic ligands for GPR132 has been determined using a range of in vitro functional assays. The following tables summarize the available quantitative data.



Ligand	Assay Type	Cell Line	Parameter	Value	Reference
Oxidized Fatty Acids					
9(S)-HODE	Calcium Mobilization	CHO-G2A	EC50	~2 µM	[14]
9-HODE	β-arrestin Recruitment	CHO- hGPR132aPL	pEC50	5.4 ± 0.16	[14]
9-HODE	Yeast-based Assay	YIG95 (hGPR132a)	pEC50	5.9 ± 0.14	[6][14]
(±)9-HODE	IP-1 Accumulation	CHO-K1 (hG2A)	EC50	7.5 μΜ	[14][16]
13-HODE	Calcium Mobilization	COS-1 (aequorin)	-	~6-fold higher concentration than 9-HODE required for activation	[14]
N-Acyl Amides					
N- Palmitoylglyci ne	Yeast-based Assay	YIG95 (hGPR132a)	pEC50	6.2 ± 0.16	[14]
N- Linoleoylglyci ne	Yeast-based Assay	YIG95 (hGPR132a)	pEC50	~5.9	[14]
Synthetic Ligands					
T-10418 (agonist)	IP-1 Accumulation	CHO-K1 (hG2A)	EC50	0.82 μΜ	[14]
SB-583831 (agonist)	β-arrestin Recruitment	CHO- hGPR132aPL	-	Full agonist	[14]



GPR132 antagonist 1	GPR132 antagonism	-	EC50	0.075 μΜ	[18]
GSK1820795 A (antagonist)	GPR132 antagonism	-	pIC50	8.2 ± 0.13	[6]
NOX-6-18 (antagonist)	GPR132 antagonism	-	pIC50	7.8	[2]
Disputed Ligands					
Lysophosphat idylcholine (LPC)	GPR132 antagonism	-	IC50	> 10 μM	[16]

GPR132 Signaling Pathways

Upon activation by its endogenous ligands, GPR132 can couple to multiple G protein subtypes, leading to the initiation of diverse downstream signaling cascades. The primary G proteins implicated in GPR132 signaling include $G\alpha q$, $G\alpha i$, $G\alpha s$, and $G\alpha 12/13.[2][11][13][14][19]$

- Gαq Pathway: Activation of Gαq leads to the stimulation of phospholipase C (PLC), which
 hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into diacylglycerol (DAG) and
 inositol trisphosphate (IP3). IP3 triggers the release of calcium from intracellular stores, while
 DAG activates protein kinase C (PKC).[13]
- Gαi Pathway: Gαi activation inhibits adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[13]
- Gαs Pathway: Conversely, Gαs activation stimulates adenylyl cyclase, leading to an increase in cAMP levels and subsequent activation of protein kinase A (PKA).[20]
- G α 12/13 Pathway: Coupling to G α 12/13 can activate Rho GTPases, influencing the actin cytoskeleton and gene transcription.
- β-Arrestin Recruitment: Ligand-induced GPR132 activation also leads to the recruitment of β-arrestin, which is involved in receptor desensitization and can also initiate G protein-

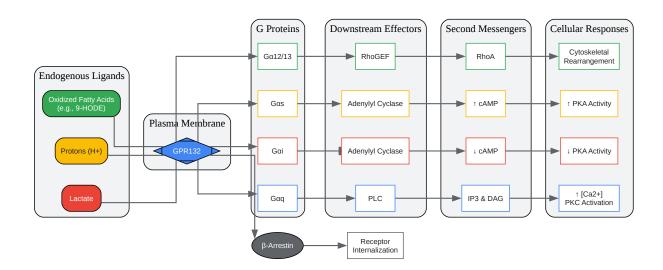




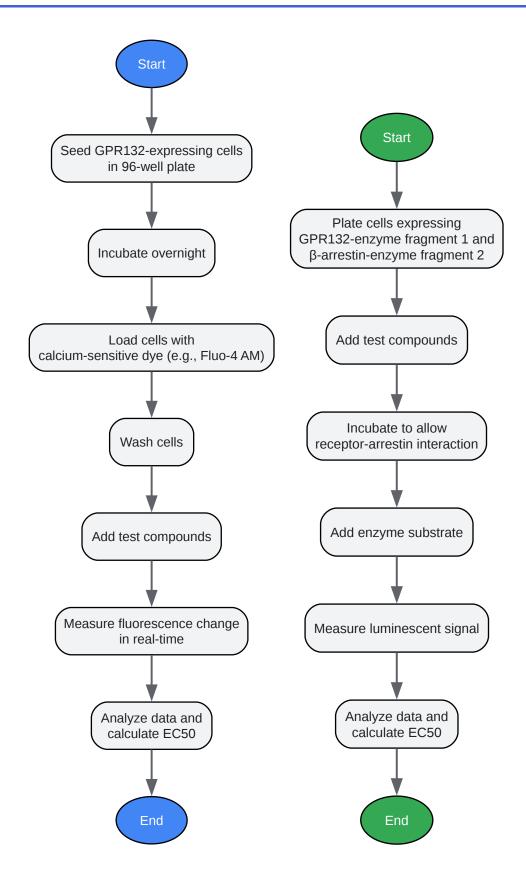


independent signaling.[14]

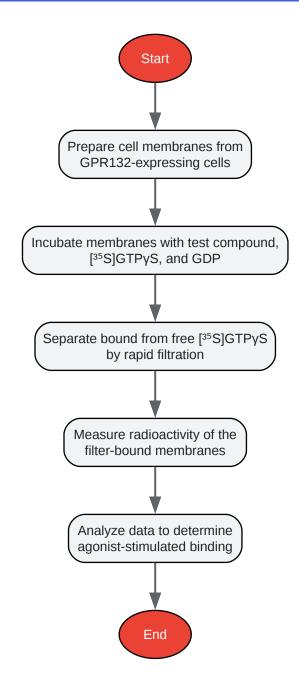












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